(S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid (S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13700791
InChI: InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)CC(=O)O
Molecular Formula: C15H20BrNO4
Molecular Weight: 358.23 g/mol

(S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid

CAS No.:

Cat. No.: VC13700791

Molecular Formula: C15H20BrNO4

Molecular Weight: 358.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid -

Specification

Molecular Formula C15H20BrNO4
Molecular Weight 358.23 g/mol
IUPAC Name (3S)-4-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Standard InChI Key MDEDSOKOECEQFP-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)CC(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)CC(=O)O

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The compound’s molecular formula is C₁₅H₂₀BrNO₄, with a molar mass of 358.23 g/mol . Its structure comprises:

  • A 3-bromophenyl group attached to the fourth carbon of a butanoic acid backbone.

  • A Boc-protected amino group at the third carbon, which stabilizes the amine during synthetic reactions .

  • A chiral center at the third carbon, conferring (S)-configuration .

The stereochemistry is critical for its biological interactions, as enantiomeric purity often dictates binding affinity in pharmaceutical targets.

Spectroscopic and Computational Data

  • IUPAC Name: (S)-4-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid .

  • SMILES Notation: BrC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C .

  • 3D Conformation: The bromophenyl group adopts a planar orientation, while the Boc group introduces steric hindrance, influencing reactivity .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves multi-step protocols to ensure enantiomeric purity and functional group compatibility:

  • Amination: Introduction of the amino group via reductive amination or nucleophilic substitution.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH, THF).

  • Bromophenyl Incorporation: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the 3-bromophenyl moiety.

Key reaction conditions include:

  • Catalysts: Palladium catalysts for cross-couplings.

  • Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature: Reactions often proceed at 0–25°C to minimize side reactions.

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane eluents .

  • Crystallization: Recrystallization from ethanol/water mixtures yields pure crystals with a melting point of 140–142°C .

  • Analytical Data: NMR (¹H, ¹³C), IR, and mass spectrometry confirm structure and purity .

Physicochemical Properties

PropertyValueSource
Melting Point140–142°C
Boiling Point491.9±40.0°C (Predicted)
Density1.370±0.06 g/cm³
pKa4.40±0.10
SolubilityDMSO, DCM, THF

The Boc group enhances solubility in organic solvents, while the carboxylic acid moiety allows aqueous compatibility at physiological pH .

Applications in Pharmaceutical and Biochemical Research

Peptide Synthesis

The Boc group serves as a temporary amine protector, enabling sequential peptide elongation. Its acid-labile nature permits cleavage under mild acidic conditions (e.g., trifluoroacetic acid) . This compound has been utilized in synthesizing:

  • Antimicrobial peptides: Bromophenyl groups enhance lipid bilayer penetration.

  • Enzyme inhibitors: Chiral specificity improves target binding.

Drug Discovery

  • Kinase Inhibitors: The bromophenyl moiety interacts with hydrophobic pockets in kinase active sites.

  • GPCR Modulators: Structural analogs show promise in targeting G protein-coupled receptors .

Biochemical Probes

Fluorescent derivatives of this compound enable real-time tracking of cellular uptake and localization .

Future Directions

Current research focuses on:

  • Enantioselective Synthesis: Improving catalytic asymmetric methods for large-scale production.

  • Biological Screening: Evaluating in vivo efficacy and toxicity profiles.

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